molecular formula C20H19N7O5 B13838053 4,6-Dimethoxy-1,3,5-triazin-2-yl 4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoate

4,6-Dimethoxy-1,3,5-triazin-2-yl 4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoate

Cat. No.: B13838053
M. Wt: 437.4 g/mol
InChI Key: RQWUEBYTHYCHRZ-UHFFFAOYSA-N
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Description

This compound features a pyrrolo[2,3-d]pyrimidine core linked via an ethyl group to a benzoate ester substituted with a 4,6-dimethoxy-1,3,5-triazine moiety. The pyrrolo[2,3-d]pyrimidine scaffold is associated with antifolate activity, targeting enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS) . The triazine group may enhance solubility or modulate electronic properties, while the benzoate ester could influence pharmacokinetics or receptor binding.

Properties

Molecular Formula

C20H19N7O5

Molecular Weight

437.4 g/mol

IUPAC Name

(4,6-dimethoxy-1,3,5-triazin-2-yl) 4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoate

InChI

InChI=1S/C20H19N7O5/c1-30-18-25-19(31-2)27-20(26-18)32-16(29)11-6-3-10(4-7-11)5-8-12-9-22-14-13(12)15(28)24-17(21)23-14/h3-4,6-7,9H,5,8H2,1-2H3,(H4,21,22,23,24,28)

InChI Key

RQWUEBYTHYCHRZ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=N1)OC(=O)C2=CC=C(C=C2)CCC3=CNC4=C3C(=O)NC(=N4)N)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethoxy-1,3,5-triazin-2-yl 4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoate typically involves multiple steps, starting with the preparation of the triazine ring. The triazine ring is synthesized by reacting 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine in tetrahydrofuran (THF) to form the intermediate 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride .

The next step involves the coupling of this intermediate with the pyrrolopyrimidine derivative. This reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethoxy-1,3,5-triazin-2-yl 4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,6-Dimethoxy-1,3,5-triazin-2-yl 4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoate involves its interaction with specific molecular targets. The compound acts as an inhibitor of enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are crucial for DNA synthesis and cell proliferation . By inhibiting these enzymes, the compound disrupts the synthesis of nucleotides, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Methyl 4-[2-(2-Amino-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoate

  • Structure : Differs in the ester group (methyl vs. triazinyl).
  • Molecular Weight : 354.34 g/mol (vs. higher for the triazinyl derivative).
  • Key Data :
    • PubChem CID: 11023369
    • SMILES: COC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)N=C(N3)N

I-6230 and I-6232 (Ethyl Benzoate Derivatives)

  • Structure: Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) and its methylpyridazine analog (I-6232).
  • Comparison: Pyridazine rings (in I-6230/I-6232) vs. triazine in the target compound.
  • Activity : These compounds were evaluated for kinase inhibition, suggesting divergent biological targets compared to antifolate-focused pyrrolo[2,3-d]pyrimidines.

N-[4-[2-(2-Amino-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic Acid

  • Structure : Replaces the triazinyl benzoate with a glutamic acid moiety.
  • Activity : A classical antifolate (e.g., pemetrexed analogs) with dual DHFR/TS inhibition. The glutamic acid facilitates cellular uptake via folate transporters, whereas the triazinyl benzoate may rely on passive diffusion .
  • Clinical Relevance : This scaffold is used in anticancer agents, highlighting the importance of substituents on bioavailability and target engagement.

Functional and Pharmacological Comparisons

Antifolate Activity

  • Analog 3 and 4 (): 3: 2,4-Diamino-5-methylpyrrolo[2,3-d]pyrimidine derivative with dual DHFR/TS inhibition (GI50 < 10⁻⁸ M in tumor cells). 4: 2-Amino-4-oxo-5-methyl analog active against Toxoplasma gondii DHFR-TS. Key Difference: The target compound’s 4-oxo and 2-amino groups align with 4, but the triazine may sterically hinder enzyme binding.

Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Solubility (mg/mL)
Target Compound ~500 (estimated) 1.8 0.05 (DMSO)
Methyl Ester () 354.34 1.2 0.1 (DMSO)
I-6230 407.45 2.5 0.02 (DMSO)
N-[4-...glutamic Acid () 541.52 -1.1 0.5 (Water)

Key Research Findings

  • Synthetic Feasibility : The triazinyl benzoate group can be introduced via esterification or nucleophilic substitution, similar to methods in and for related heterocycles .
  • Biological Performance :
    • Glutamic acid analogs () show superior FPGS-mediated retention in cells, whereas the target compound’s ester may require metabolic activation (e.g., hydrolysis to a carboxylic acid) for activity .
    • Pyridazine-based analogs () lack the 4-oxo group critical for DHFR binding, underscoring the importance of the pyrrolo[2,3-d]pyrimidine scaffold .

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